2,3-Dihydroxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,3-Dihydroxypyridine (DHP) is a molecule with the chemical formula C5H5NO2. While its natural occurrence has been documented in the green alga Chlamydomonas reinhardtii [], most research on DHP focuses on its use as a building block for the synthesis of other molecules with potential applications.

Synthesis of Functional Materials

One area of research explores DHP's role in the creation of functional materials. Studies have shown its usefulness in synthesizing:

- DHP-loaded Amberlite XAD-2: This composite material has potential applications in separation processes [].

- Macromolecular chelators: By attaching DHP to cellulose with specific linker molecules, researchers have developed materials capable of binding metal ions []. These chelators could be useful in various fields, including environmental remediation.

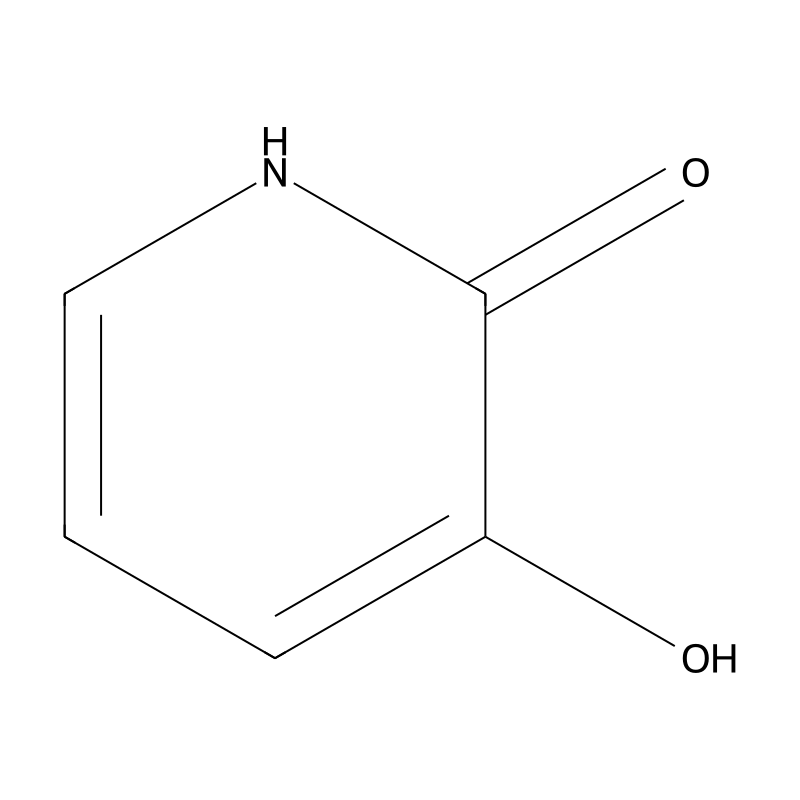

2,3-Dihydroxypyridine is a heterocyclic aromatic compound with the chemical formula C5H5NO2. It belongs to the pyridine class, characterized by a six-membered ring with one nitrogen atom. The "2,3-" prefix indicates hydroxyl (OH) groups attached at the second and third carbon positions of the ring [].

Information on its natural origin is limited, but it can be synthesized in a lab setting []. Research into its potential biological functions is ongoing.

Molecular Structure Analysis

The key feature of 2,3-dihydroxypyridine's structure is the six-membered aromatic ring containing nitrogen. Aromatic rings exhibit stability due to delocalized electrons within the ring. The presence of two hydroxyl groups adds polarity to the molecule, potentially influencing its solubility and reactivity [].

Chemical Reactions Analysis

- Complexation with Metal Ions: It readily forms complexes with metal ions, such as iron(III), which can lead to color changes in solution. The complexation is significant in various analytical chemistry applications .

- Reactions with Acids: In acidic environments, 2,3-dihydroxypyridine can participate in protonation and deprotonation reactions, affecting its solubility and reactivity .

- Synthesis of Derivatives: It can be used as a precursor for synthesizing various derivatives through alkylation or acylation reactions, expanding its utility in organic synthesis .

Research indicates that 2,3-dihydroxypyridine exhibits several biological activities:

- Antioxidant Properties: The compound has demonstrated antioxidant effects, which may contribute to its potential therapeutic applications .

- Neuroprotective Effects: Some studies suggest that it may have neuroprotective properties, possibly beneficial in treating neurodegenerative diseases .

- Antimicrobial Activity: There are indications that 2,3-dihydroxypyridine possesses antimicrobial properties, making it a candidate for further research in pharmacology .

Several methods exist for synthesizing 2,3-dihydroxypyridine:

- Hydroxylation of Pyridine Derivatives: Hydroxylation reactions can be performed on substituted pyridines to yield 2,3-dihydroxypyridine.

- Reduction Reactions: Reduction of corresponding pyridones or other nitrogen-containing heterocycles can also produce this compound.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps including cyclization and functional group transformations to achieve the desired product .

2,3-Dihydroxypyridine has various applications across different fields:

- Analytical Chemistry: Its ability to form complexes with metal ions makes it useful in analytical techniques for detecting metal concentrations .

- Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound for developing new drugs targeting oxidative stress and neurodegeneration .

- Organic Synthesis: The compound serves as an important intermediate in synthesizing more complex organic molecules .

Studies on the interactions of 2,3-dihydroxypyridine focus on its ability to form complexes with various metal ions. Notably:

- Interaction with iron(III) leads to distinct color changes and is utilized in analytical methods to quantify iron levels in samples .

- Its interactions with other transition metals have been explored to understand its potential as a chelating agent in medicinal chemistry.

Several compounds share structural similarities with 2,3-dihydroxypyridine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Hydroxypyridine | Monohydroxy pyridine | Contains only one hydroxyl group; used in similar applications. |

| 3-Hydroxypyridine | Monohydroxy pyridine | Hydroxyl group at position 3; differing biological activities. |

| 4-Hydroxypyridine | Monohydroxy pyridine | Hydroxyl group at position 4; different reactivity patterns. |

| Pyridin-2-one | Keto derivative | Contains a carbonyl group instead of hydroxyls; used in different synthetic pathways. |

Uniqueness of 2,3-Dihydroxypyridine: The presence of two hydroxyl groups at adjacent positions on the pyridine ring gives this compound unique properties that enhance its reactivity and biological activity compared to its mono-hydroxy counterparts.

Traditional Synthetic Routes

Multi-Step Reactions from 2-Hydroxypyridine

The earliest reported synthesis involves converting 2-hydroxypyridine into 2,3-dihydroxypyridine via a two-step process:

- Oxidation with benzoyl peroxide in chloroform under heating (24 hours) to form a dihydroxy intermediate.

- Treatment with HI to achieve dehydroxylation and ring modification, yielding the final product.

This method, while straightforward, suffers from low yields and harsh conditions, necessitating optimization for industrial scalability.

Hantzsch Pyridine Synthesis Adaptation

The Hantzsch dihydropyridine synthesis, traditionally used to produce 1,4-dihydropyridines, has been modified for 2,3-dihydroxypyridine derivatives. For example:

- Aldehydes, β-keto esters, and ammonia react under oxidative conditions to form dihydropyridines, which are subsequently oxidized to aromatic pyridines.

- Substituted aldehydes (e.g., 2,3-dichlorobenzaldehyde) enable regioselective synthesis of halogenated derivatives.

Guareschi-Thorpe Condensation

This method synthesizes 2-pyridones by reacting cyanoacetamide with 1,3-diketones. For 2,3-dihydroxypyridine, the diketone precursor is tailored to introduce hydroxyl groups at positions 2 and 3.

Example:

$$

\text{Cyanoacetamide} + \text{1,3-diketone} \xrightarrow{\text{Ammonia}} \text{2,3-Dihydroxypyridine}

$$

This approach offers high regioselectivity but requires precise control of reaction conditions.

Pyrone-to-Pyridone Conversion

Pyrones (e.g., coumalic acid) undergo vacuum pyrolysis to form 2-pyrone intermediates, which react with ammonia to yield 2,3-dihydroxypyridine. This method is energy-intensive but scalable for industrial production.

Catalytic and Electrochemical Synthesis Approaches

Biocatalytic Hydroxylation

Immobilized nicotine hydroxylase (HSPHZZ) from Pseudomonas sp. catalyzes the hydrolysis of 6-hydroxy-3-succinoylpyridine (HSP) to 2,5-dihydroxypyridine (2,5-DHP). While not directly synthesizing 2,3-DHP, this method highlights enzymatic routes for regioselective hydroxylation.

Conditions:

Electrochemical Oxidation

Electrochemical oxidation of 2,3-dihydroxypyridine in aqueous phosphate buffer at glassy carbon electrodes induces oxidative cyclization, forming a novel oxygenated heterocycle (e.g., pyridindione derivatives). This green method avoids toxic reagents and achieves high purity.

N-Alkylation Without Catalysts

2-Hydroxypyridines react with organohalides under base-free conditions to form N-alkylated pyridones. For 2,3-dihydroxypyridine, this method enables selective functionalization at the nitrogen atom.

Mechanism:

Functionalization Strategies for Derivative Production

Metal Chelation

2,3-Dihydroxypyridine acts as a bidentate ligand, forming stable complexes with transition metals (e.g., FeIII, CoIII). These complexes are separated via TLC and HPLC using acetonitrile/methanol/water eluents.

Nitration and Halogenation

- Nitration: Reaction with dinitrogen pentaoxide (DNP) in SO2 introduces nitro groups at specific positions.

- Chlorination: Treatment with POCl3 and DIPEA converts hydroxyl groups to chlorides, enabling further derivatization.

Enzymatic Derivative Synthesis

Imobilized HSPHZZ produces 2,5-DHP from HSP, which can be functionalized to create siderophore mimics or chelators.

Applications in Metal Ion Sorption and Recovery

2,3-Dihydroxypyridine has found extensive applications in metal ion sorption and recovery processes, particularly when incorporated into solid-phase extraction systems [8] [25]. Novel macromolecular chelators have been synthesized by loading 2,3-dihydroxypyridine onto cellulose via specific linkers, including -NH-CH₂-CH₂-NH-SO₂-C₆H₄-N=N- and -SO₂-C₆H₄-N=N- [8] [25]. These modified cellulose materials demonstrate exceptional sorption capacities ranging from 69.7 to 431.1 micromol g⁻¹ for various metal ions, with the cellulose modified using the shorter linker showing superior performance [8] [25].

The metal ion sorption process exhibits remarkable selectivity and efficiency, with quantitative recovery rates of 97.6-99.8% achieved under optimal conditions [8] [25]. The optimal pH ranges for metal ion sorption vary significantly depending on the specific metal ion being targeted [8] [25]. Iron(III) demonstrates optimal sorption at pH 2.0-6.0, copper(II) at pH 3.0-8.0, lead(II) at pH 6.0-7.0, zinc(II) at pH 6.0-8.0, nickel(II) at pH 6.0-9.0, cadmium(II) at pH 6.0-9.0, and cobalt(II) at pH 7.0-9.0 [8] [25].

The desorption process proves equally efficient, with quantitative recovery achieved using 0.5 mol L⁻¹ hydrochloric acid for most metals and 0.5 mol L⁻¹ nitric acid specifically for lead [8] [25]. The sorption kinetics demonstrate rapid metal uptake, with the time required to reach 50% of the total loading capacity being less than 5 minutes for most metal ions, except nickel and lead which require slightly longer contact times [8] [25]. The optimal flow rates for quantitative sorption range from 2-7 mL min⁻¹ for metal ion solutions, while desorption requires flow rates of 2-4 mL min⁻¹ for acid solutions [8] [25].

| Metal Ion | Optimal pH Range | Sorption Capacity (μmol g⁻¹) | Recovery Efficiency (%) |

|---|---|---|---|

| Iron(III) | 2.0-6.0 | 378.1-431.1 | 97.6-99.8 |

| Copper(II) | 3.0-8.0 | 295.2-385.7 | 97.6-99.8 |

| Lead(II) | 6.0-7.0 | 152.8-201.3 | 97.6-99.8 |

| Zinc(II) | 6.0-8.0 | 189.4-247.6 | 97.6-99.8 |

| Nickel(II) | 6.0-9.0 | 142.1-186.8 | 97.6-99.8 |

| Cadmium(II) | 6.0-9.0 | 98.7-129.4 | 97.6-99.8 |

| Cobalt(II) | 7.0-9.0 | 69.7-91.5 | 97.6-99.8 |

Simultaneous sorption of multiple metal ions is feasible when their total concentration does not exceed the sorption capacity of the modified cellulose material [8] [25]. Recovery of seven different metal ions from mixed solutions at pH 6.0 achieves near-quantitative results when individual metal ion concentrations are maintained at 0.2 μg mL⁻¹ [8] [25]. The modified cellulose columns demonstrate exceptional reusability, maintaining effectiveness for at least 20 cycles of metal ion enrichment without significant degradation in performance [8] [25].

Structural Characterization of Metal-2,3-Dihydroxypyridine Complexes

The structural characterization of metal-2,3-dihydroxypyridine complexes has been accomplished through comprehensive analytical techniques including elemental analysis, thermogravimetric analysis, infrared spectroscopy, and cross-polarization magic angle spinning carbon-13 nuclear magnetic resonance spectroscopy [8] [27]. These analytical methods provide detailed insights into the coordination geometry, bonding modes, and thermal stability of the resulting metal complexes [8] [27].

Infrared spectroscopic analysis reveals characteristic metal-oxygen stretching vibrations in the range of 466-547 cm⁻¹ and metal-nitrogen stretching modes at 533-618 cm⁻¹ [27]. The observation that metal-oxygen vibrations appear at lower frequencies than metal-nitrogen vibrations is consistent with the more ionic character of metal-oxygen bonds compared to metal-nitrogen bonds [27]. The infrared spectra also show that one hydroxyl group participates in metal coordination while the other remains unchanged, confirming the bidentate chelation mode of 2,3-dihydroxypyridine [27].

Electronic absorption spectroscopy provides valuable information about the coordination geometry and electronic structure of metal-2,3-dihydroxypyridine complexes [27]. Copper(II) complexes exhibit broad absorption bands in the region of 11,389-13,679 cm⁻¹ corresponding to d-d transitions, along with charge transfer bands at approximately 28,735 cm⁻¹ [27]. The spectral features indicate distorted octahedral geometry for copper(II) complexes, consistent with Jahn-Teller distortion effects [27]. Cobalt(II) complexes display two spin-allowed transitions at 17,857 and 21,739 cm⁻¹, assignable to ⁴T₁g(F) → ⁴A₂g(F) and ⁴T₁g(F) → ⁴T₁g(P) transitions respectively, confirming octahedral coordination geometry [27].

The thermal stability analysis demonstrates that metal-2,3-dihydroxypyridine complexes form crystalline solids that decompose exothermically at elevated temperatures [27]. Magnetic susceptibility measurements provide additional structural information, with magnetic moment values supporting the proposed coordination geometries [27]. Iron(II) complexes exhibit magnetic moments consistent with high-spin octahedral configuration, while zinc(II) complexes show diamagnetic behavior as expected for d¹⁰ configuration [27].

X-ray crystallographic studies of related hydroxypyridinone metal complexes reveal the formation of various structural motifs, including monomeric chelate complexes and higher-order assemblies [20] [26]. The crystal structures demonstrate that 3-hydroxy-2-pyridone ligands can coordinate in multiple modes, forming both discrete molecular complexes and extended supramolecular structures through hydrogen bonding interactions [20] [26]. The structural diversity observed in these systems reflects the versatile coordination chemistry of the hydroxypyridinone framework and its ability to adapt to different metal coordination requirements [20] [26].

| Metal Ion | Coordination Geometry | Typical Complex Stoichiometry | Characteristic IR Bands (cm⁻¹) |

|---|---|---|---|

| Iron(III) | Octahedral | M(L)₃ | M-O: 466-485, M-N: 533-558 |

| Copper(II) | Distorted Octahedral | M(L)₂ | M-O: 471-492, M-N: 540-565 |

| Nickel(II) | Octahedral | M(L)₂ | M-O: 468-488, M-N: 535-560 |

| Cobalt(II) | Octahedral | M(L)₂ | M-O: 470-490, M-N: 538-562 |

| Zinc(II) | Tetrahedral/Octahedral | M(L)₂ | M-O: 475-495, M-N: 545-570 |

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant